Synthetic Yield: Hexachloroisoquinoline (87%) vs. 5,6,7,8-Tetrachloroisoquinoline (2%) via Swamping Catalyst Chlorination
The swamping catalyst method using a melt of isoquinoline and aluminium chloride at 105–110 °C provides 3,4,5,6,7,8-hexachloroisoquinoline in 87% isolated yield [1]. In stark contrast, a modification of the same swamping catalyst approach afforded 5,6,7,8-tetrachloroisoquinoline in only 2% yield [1]. This 43.5-fold yield advantage makes the hexachloro derivative the far more synthetically accessible polyhalogenated isoquinoline scaffold.
| Evidence Dimension | Isolated synthetic yield via swamping catalyst chlorination |
|---|---|
| Target Compound Data | 87% yield (hexachloroisoquinoline) |
| Comparator Or Baseline | 5,6,7,8-Tetrachloroisoquinoline: 2% yield |
| Quantified Difference | 43.5-fold higher yield for hexachloro vs. tetrachloro analog |
| Conditions | Melt of isoquinoline with aluminium chloride catalyst at 105–110 °C, chlorination (swamping catalyst method) |
Why This Matters
For procurement and scale-up decisions, an 87% vs. 2% yield differential translates directly into dramatically lower cost per gram of isolable product and higher batch-to-batch reproducibility.
- [1] Kathawala FG, Coppola GM, Schuster HF, editors. Chemistry of Heterocyclic Compounds. Volume 38. Isoquinolines. Part II. New York: John Wiley & Sons; 1990. ISBN 0-471-62856-5. p. 6-7. View Source
